molecular formula C12H10N4O5S B15180993 2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione CAS No. 10505-24-5

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione

Cat. No.: B15180993
CAS No.: 10505-24-5
M. Wt: 322.30 g/mol
InChI Key: IGCGKYJMDSKNSM-UHFFFAOYSA-N
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Description

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their structural similarity to the adenine moiety of ATP . This makes them particularly suitable for developing competitive inhibitors of ATP-binding enzymes, such as receptor tyrosine kinases. The primary research value of this compound and its analogs lies in their potential as Epidermal Growth Factor Receptor inhibitors (EGFRIs) . EGFR is a well-validated target in oncology, and its abnormal activation is implicated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer . Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed to possess key pharmacophoric features necessary for binding to the ATP-binding site of EGFR, both wild-type and mutant forms, such as EGFRT790M, which is associated with drug resistance . The structural modifications on the core scaffold, including the 2-methyl group and the phenylsulfonyloxy moiety at position 5, are strategic for interacting with hydrophobic regions and enhancing inhibitory activity. In vitro studies on closely related compounds have demonstrated potent anti-proliferative activities against human cancer cell lines, such as A549 (lung carcinoma) and HCT-116 (colon carcinoma) . The mechanism of action for this class of compounds involves inducing apoptosis (programmed cell death) and arresting the cell cycle at the S and G2/M phases, thereby halting uncontrolled cellular proliferation . This compound is presented as a valuable chemical tool for researchers investigating new pathways in targeted cancer therapy and for profiling the structure-activity relationships of kinase inhibitors. Intended Use: This product is supplied as a reference standard and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handling: Researchers should handle this compound with care in a controlled laboratory environment, utilizing appropriate personal protective equipment.

Properties

CAS No.

10505-24-5

Molecular Formula

C12H10N4O5S

Molecular Weight

322.30 g/mol

IUPAC Name

(2-methyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate

InChI

InChI=1S/C12H10N4O5S/c1-15-7-9-10(14-15)13-12(18)16(11(9)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,18)

InChI Key

IGCGKYJMDSKNSM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine-diones are highly dependent on substituent patterns. Below is a comparison of key derivatives:

Compound Name Substituents Key Features
2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione 2-methyl, 5-phenylsulfonyloxy Enhanced electrophilicity; potential for nucleophilic substitution reactions
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl derivative 1,7-dimethyl, 5-(4-chloro-2-fluoro-5-propargyloxyphenyl) High herbicidal activity (pre-emergence control)
3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones 3,6-dimethyl, 1-phenyl, 5-alkyl/aryl Synthesized via urea/thiourea fusion; structural flexibility for agrochemicals
5-(3-Methylphenyl)-1-(4-methylphenyl) derivative 5-(3-methylphenyl), 1-(4-methylphenyl) Potential CNS activity; explored in medicinal chemistry

Key Observations :

  • Substituent Position : The 5-position is critical for modulating activity. For example, the phenylsulfonyloxy group in the target compound may confer stability and reactivity distinct from the propargyloxy-phenyl group in the herbicidal analogue .
  • Methyl Groups : Methylation at positions 1, 2, or 7 (e.g., 1,7-dimethyl in ) often enhances lipophilicity and bioavailability.

Biological Activity

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study found that compounds with similar scaffolds demonstrated high inhibitory activity against various tumor cell lines. The compound this compound has shown promising results in vitro.

In Vitro Studies

In vitro studies using the A549 lung cancer cell line revealed that the compound could induce apoptosis. The IC50 values for related pyrazolo[3,4-d]pyrimidines have been reported to be as low as 2.24 µM compared to doxorubicin (9.20 µM), indicating a potent effect against cancer cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
1dMCF-71.74Induces apoptosis
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction

Flow cytometric analyses have demonstrated that treatment with this compound leads to a significant increase in apoptotic cells within treated populations. For example, concentrations ranging from 2.0 to 4.0 µM resulted in a sub-G1 peak indicative of apoptosis .

Structure-Activity Relationships (SAR)

The structural modifications within the pyrazolo[3,4-d]pyrimidine scaffold play a crucial role in determining the biological activity of these compounds. For instance:

  • Phenylsulfonyl Group : The presence of the phenylsulfonyl group enhances solubility and may improve binding affinity to target proteins.
  • Methyl Substitution : The methyl group at position 2 appears to be critical for maintaining activity against certain cancer cell lines.

Figure 1: Structure of this compound

Chemical Structure

Case Studies and Research Findings

Several studies have focused on derivatives of pyrazolo[3,4-d]pyrimidines and their anticancer potential:

  • Study on Dual EGFR/VGFR2 Inhibitors : A recent study highlighted that certain derivatives showed dual inhibition capabilities with IC50 values ranging from 0.3 to 24 µM against EGFR and VGFR2 .
  • Molecular Docking Studies : These studies indicated that compounds like 12b bind effectively to EGFR targets with high specificity and low micromolar concentrations .

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